2-Azabicyclo[2.2.2]octane-3-carboxylic acid
CAS No.: 90103-87-0
Cat. No.: VC5992687
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90103-87-0 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.197 |
| IUPAC Name | 2-azabicyclo[2.2.2]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11) |
| Standard InChI Key | YDIUZWIFYIATRZ-MEKDEQNOSA-N |
| SMILES | C1CC2CCC1C(N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid consists of a bicyclo[2.2.2]octane scaffold—a fused system of three six-membered rings—with a nitrogen atom at position 2 and a carboxylic acid group at position 3. This arrangement creates a rigid, cage-like geometry that mimics the spatial dimensions of para-substituted phenyl rings while offering enhanced saturation and reduced aromaticity . X-ray crystallographic analyses of related bicyclo[2.2.2]octane derivatives reveal bond lengths () of approximately between bridgehead atoms, closely resembling the geometry of aromatic bioisosteres .
Physicochemical Properties
Key physical properties of the compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.194 g/mol | |
| Boiling Point | 304.3 \pm 25.0 \, ^\circ\text{C} | |
| Flash Point | 137.9 \pm 23.2 \, ^\circ\text{C} | |
| Vapour Pressure | at | |
| LogP | 0.42 |
The low vapour pressure and high boiling point suggest limited volatility, making it suitable for high-temperature applications .
Synthesis and Optimization
Industrial-Scale Production
Industrial methods emphasize cyclization and crystallization to achieve high purity. For example, iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile has been explored for related bicyclo[2.2.2]octane derivatives, though yields for 2-azabicyclo variants remain suboptimal .
Reactivity and Functionalization
Oxidation and Reduction
The carboxylic acid group undergoes standard transformations, including esterification and amidation. Reduction of the lactam intermediate with Red-Al selectively targets the amide bond, preserving the bicyclic framework .
Stability Under Stress Conditions
Stability studies demonstrate resilience to harsh conditions:
-
Thermal Stability: No decomposition observed after heating at for 5 minutes .
-
Chemical Stability: Resistant to HCl and NaOH at room temperature for 1 hour .
Comparative Analysis with Related Bicyclic Systems
The 2-azabicyclo[2.2.2]octane scaffold uniquely balances steric bulk and synthetic accessibility, enabling diverse functionalization .
Future Directions
Targeted Drug Delivery
Conjugation with tumor-specific ligands (e.g., folate receptors) could enhance the compound’s utility in oncology.
Catalytic Applications
Exploration as a ligand in asymmetric catalysis may leverage its chiral centers for enantioselective transformations.
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